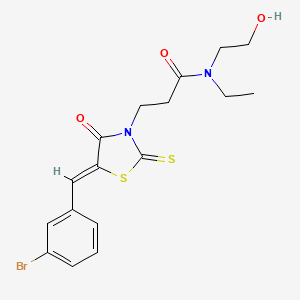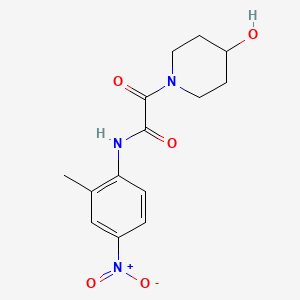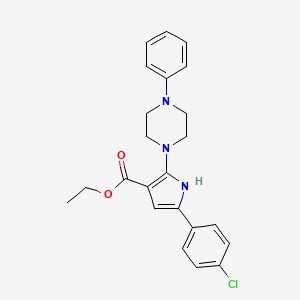![molecular formula C19H22N2O3 B2717910 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide CAS No. 1099819-29-0](/img/structure/B2717910.png)
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide, also known as FM-NH2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and is known for its unique structure and properties.
Aplicaciones Científicas De Investigación
Allosteric Modifiers of Hemoglobin
One notable application of structurally related compounds to 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide is in the development of allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another research application involves the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which have shown potential anticancer, anti-inflammatory, and analgesic agents. These compounds, containing 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their activities against breast cancer, neuroblastoma, and for their anti-inflammatory and analgesic properties. Among these, specific compounds exhibited significant activities, suggesting their potential development into therapeutic agents (Rani et al., 2014).
Synthesis and Characterization of Novel Imines and Thiazolidinones
Research into the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide reveals applications in the development of antibacterial and antifungal agents. These compounds were synthesized, characterized, and their antimicrobial activities evaluated, demonstrating the potential for these derivatives in medical applications targeting microbial infections (Fuloria et al., 2009).
Hypoglycemic Activity of Thiazolidinedione Derivatives
In the field of diabetes research, a series of novel 2, 4-thiazolidinedione derivatives were synthesized and evaluated for their hypoglycemic activity in an animal model. These derivatives, formed by stirring 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide, have shown promising hypoglycemic activity, highlighting their potential as treatments for diabetes (Nikalje et al., 2012).
Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives
Further extending the antimicrobial applications, the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives were explored. These compounds were synthesized from 2-(4-bromo-3-methylphenoxy)acetate and evaluated for their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(17-6-3-2-4-7-17)13-5-12-20-19(23)15-24-18-10-8-16(14-22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSKYCACPYRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)COC1=CC=C(C=C1)C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)


![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)



![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2717843.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2717847.png)
![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)